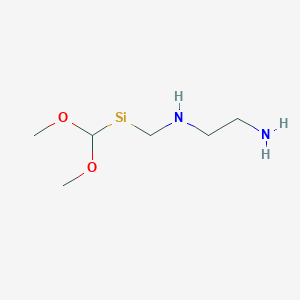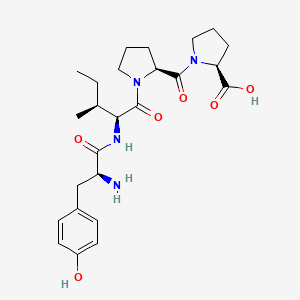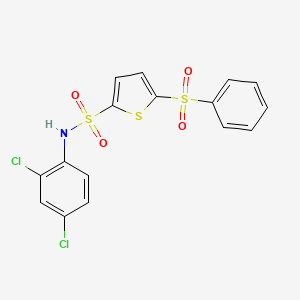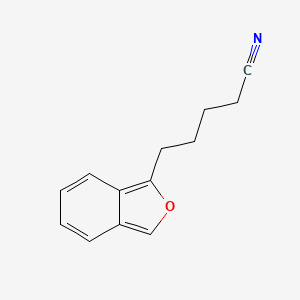![molecular formula C14H16N2O3 B12582186 6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 639461-53-3](/img/structure/B12582186.png)
6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3. This compound is known for its unique structure, which includes a cyclohexene ring substituted with an aminophenylcarbamoyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Aminophenylcarbamoyl Group: The aminophenylcarbamoyl group can be introduced via a nucleophilic substitution reaction, where an aminophenylamine reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminophenylcarbamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, halides, suitable solvents.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenylcarbamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: A structurally related compound with a simpler structure, lacking the aminophenylcarbamoyl group.
1,2,3,6-Tetrahydrobenzoic acid: Another related compound with a similar cyclohexene ring structure.
Uniqueness
6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the aminophenylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
639461-53-3 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-[(3-aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-5,8,11-12H,6-7,15H2,(H,16,17)(H,18,19) |
InChI Key |
AJJDMTGVIMGVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC(=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-](/img/structure/B12582115.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)

![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)



![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)
![6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12582167.png)

